Cas no 2229125-73-7 (3-4-(2-methylpropyl)phenoxyazetidine)

3-4-(2-Methylpropyl)phenoxyazetidine is a specialized azetidine derivative featuring a phenoxy moiety substituted with a 2-methylpropyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The azetidine ring provides conformational rigidity, which can enhance binding affinity and selectivity in target interactions. The 2-methylpropyl substituent may influence lipophilicity, potentially improving membrane permeability. Its structural features make it suitable for exploring structure-activity relationships in drug discovery, particularly for central nervous system (CNS) targets or enzyme modulation. Careful handling is advised due to reactivity typical of azetidine derivatives.
3-4-(2-methylpropyl)phenoxyazetidine structure
2229125-73-7 structure
商品名:3-4-(2-methylpropyl)phenoxyazetidine
CAS番号:2229125-73-7
MF:C13H19NO
メガワット:205.296063661575
CID:6599583
PubChem ID:165969258

3-4-(2-methylpropyl)phenoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-4-(2-methylpropyl)phenoxyazetidine
    • 3-[4-(2-methylpropyl)phenoxy]azetidine
    • EN300-1773118
    • 2229125-73-7
    • インチ: 1S/C13H19NO/c1-10(2)7-11-3-5-12(6-4-11)15-13-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3
    • InChIKey: GLLYDDUSSXOKML-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(=CC=1)CC(C)C)C1CNC1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-4-(2-methylpropyl)phenoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1773118-5.0g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
5g
$2981.0 2023-05-23
Enamine
EN300-1773118-0.5g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
0.5g
$987.0 2023-09-20
Enamine
EN300-1773118-10.0g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
10g
$4421.0 2023-05-23
Enamine
EN300-1773118-5g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
5g
$2981.0 2023-09-20
Enamine
EN300-1773118-2.5g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
2.5g
$2014.0 2023-09-20
Enamine
EN300-1773118-0.1g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
0.1g
$904.0 2023-09-20
Enamine
EN300-1773118-10g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
10g
$4421.0 2023-09-20
Enamine
EN300-1773118-0.25g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
0.25g
$946.0 2023-09-20
Enamine
EN300-1773118-0.05g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
0.05g
$864.0 2023-09-20
Enamine
EN300-1773118-1.0g
3-[4-(2-methylpropyl)phenoxy]azetidine
2229125-73-7
1g
$1029.0 2023-05-23

3-4-(2-methylpropyl)phenoxyazetidine 関連文献

3-4-(2-methylpropyl)phenoxyazetidineに関する追加情報

3-(4-(2-Methylpropyl)Phenoxy)Azetidine: A Comprehensive Overview

3-(4-(2-Methylpropyl)Phenoxy)Azetidine is a compound with the CAS registry number 2229125-73-7, representing a unique structure that combines a phenoxy group with an azetidine ring. This compound has garnered attention in various fields, including pharmaceutical research and materials science, due to its potential applications and intriguing chemical properties. Recent studies have highlighted its role in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules.

The molecular structure of 3-(4-(2-Methylpropyl)Phenoxy)Azetidine is characterized by a four-membered azetidine ring fused with a phenoxy group at the 3-position. The presence of the (4-(2-methylpropyl)) substituent on the phenyl ring introduces steric bulk, which can influence the compound's reactivity and solubility properties. This structural feature has been exploited in recent research to investigate its potential as a building block for more complex molecules with tailored pharmacokinetic profiles.

Recent advancements in synthetic chemistry have enabled efficient routes to prepare 3-(4-(2-Methylpropyl)Phenoxy)Azetidine. One notable approach involves the nucleophilic substitution of an appropriate bromide or chloride precursor with an azetidinol derivative. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production if required. Researchers have also explored alternative strategies, such as ring-opening reactions of epoxides or lactams, to access this compound with varying degrees of success.

The biological activity of 3-(4-(2-Methylpropyl)Phenoxy)Azetidine has been a focal point of recent investigations. Studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes, making it a promising candidate for further exploration in drug discovery programs. Additionally, its ability to modulate cellular signaling pathways has been reported in preclinical models, underscoring its potential therapeutic applications in areas such as oncology and neurodegenerative diseases.

In terms of physical properties, 3-(4-(2-Methylpropyl)Phenoxy)Azetidine is typically isolated as a white crystalline solid with a melting point of approximately 150°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, which facilitates its handling during synthetic procedures. The compound's stability under various storage conditions has also been evaluated, with results indicating that it remains stable for extended periods when stored in dry conditions away from light.

From an environmental perspective, the biodegradability and ecotoxicological profile of 3-(4-(2-Methylpropyl)Phenoxy)Azetidine have been assessed to ensure compliance with regulatory standards. Initial findings suggest that the compound undergoes slow degradation under aerobic conditions, though further studies are needed to fully characterize its environmental impact.

In conclusion, 3-(4-(2-Methylpropyl)Phenoxy)Azetidine (CAS No. 2229125-73-7) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with promising biological activity and manageable synthetic challenges, positions it as a valuable asset in contemporary chemical research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the development of novel therapeutic agents and advanced materials.

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